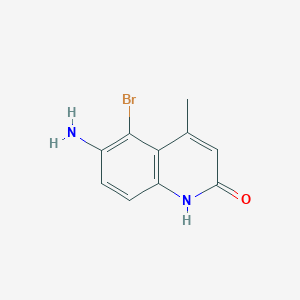
6-Amino-5-bromo-4-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-bromo-4-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: 4-methylquinoline.
Bromination: Bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Introduction of the amino group at the 6-position using a suitable amine source under specific conditions.
Cyclization: Formation of the quinolin-2(1H)-one ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolin-2(1H)-one derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of reduced quinoline derivatives.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 5-substituted quinoline derivatives.
科学的研究の応用
6-Amino-5-bromo-4-methylquinolin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-Amino-5-bromo-4-methylquinolin-2(1H)-one would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the bromine and methyl substituents.
5-Bromo-4-methylquinolin-2(1H)-one: Lacks the amino group.
4-Methylquinolin-2(1H)-one: Lacks both the amino and bromine substituents.
Uniqueness
6-Amino-5-bromo-4-methylquinolin-2(1H)-one is unique due to the presence of all three substituents, which could confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
6-amino-5-bromo-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-8(14)13-7-3-2-6(12)10(11)9(5)7/h2-4H,12H2,1H3,(H,13,14) |
InChIキー |
XGPGIDFQIBEDAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC2=C1C(=C(C=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


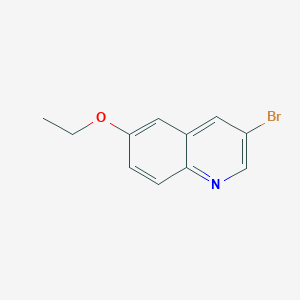
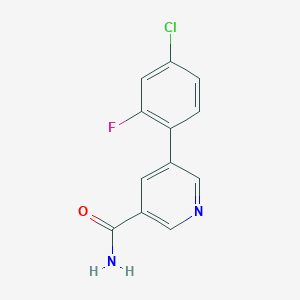
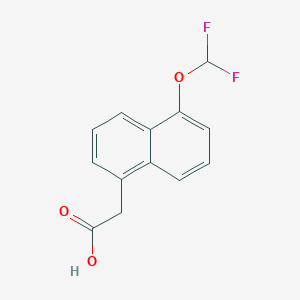


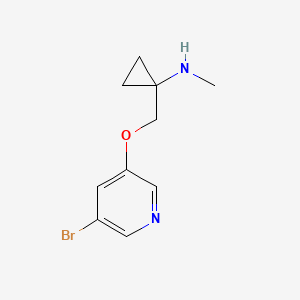
![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)




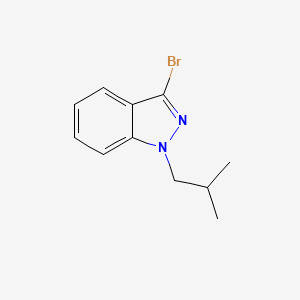

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
